molecular formula C9H11Br B157001 2-Bromomesitylene CAS No. 576-83-0

2-Bromomesitylene

Cat. No.: B157001
CAS No.: 576-83-0
M. Wt: 199.09 g/mol
InChI Key: RRTLQRYOJOSPEA-UHFFFAOYSA-N
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Description

2-Bromomesitylene, also known as this compound, is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

  • 2-Bromomesitylene, along with other halogen-containing benzenes like fluoro- and chloromesitylenes, forms stable benzenium ions in HF-SbF5. These ions exhibit well-resolved PMR spectra, useful for deriving their structures. The protonation occurs in the unsubstituted ring positions of 2-halomesitylenes, showcasing specific reactivity patterns (Brouwer, 2010).

Synthesis of Novel Compounds

  • The compound plays a role in synthesizing 2-mesityl-3-methylpyrrole via the Trofimov reaction, indicating its utility in creating new chemical structures. It's also a precursor in synthesizing BODIPY molecules, which are important in fluorescence applications (Zaitsev et al., 2005).

Applications in Polymer Science

  • In polymer science, this compound derivatives are explored for their relaxation mechanisms in amorphous polymers and glass-forming liquids. This highlights its significance in understanding the physical properties of polymers (Williams, Landel, & Ferry, 1955).

Role in Neutron Scattering Studies

  • It is used in neutron scattering studies of methyl tunnelling in isotopic mixtures of dibromomesitylene. This research provides insights into the behavior of molecules at quantum levels, crucial for advanced scientific investigations (Boukaoud et al., 2011).

Organic Synthesis

  • The compound is instrumental in organic synthesis processes, such as the preparation of 2,4,6-Trimethylbenzaldehyde, showing its versatility in creating various organic compounds (Yang Lirong, 2007).

Catalysis and Bond Formation

  • In catalysis and carbon-carbon bond formation, this compound is significant, particularly in reactions mediated by palladium and zinc species. This underlines its role in complex chemical reactions and synthesis (Luo, Chu, & Cheng, 1998).

Safety and Hazards

2-Bromomesitylene may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use is advised only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene , is primarily used as a reactant in carbon-carbon bond formation and cleavage reactions . The primary targets of this compound are therefore the carbon atoms in organic compounds involved in these reactions.

Mode of Action

The mode of action of this compound involves its interaction with carbon atoms in organic compounds. The bromine atom in this compound is highly reactive and can form a bond with carbon atoms, leading to the formation or cleavage of carbon-carbon bonds .

Biochemical Pathways

It is known that this compound is used in carbon-carbon bond formation and cleavage reactions , which are fundamental processes in organic chemistry and biochemistry.

Pharmacokinetics

Given its use as a reactant in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .

Result of Action

The result of this compound’s action is the formation or cleavage of carbon-carbon bonds in organic compounds . This can lead to the synthesis of new compounds or the breakdown of existing ones, depending on the specific reaction.

Properties

IUPAC Name

2-bromo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLQRYOJOSPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060363
Record name 2-Bromomesitylene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-83-0
Record name Mesityl bromide
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Record name 2-Bromomesitylene
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Record name 2-Bromomesitylene
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Record name Benzene, 2-bromo-1,3,5-trimethyl-
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Record name 2-Bromomesitylene
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Record name 2-bromomesitylene
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Record name 2-BROMOMESITYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions involving 2-bromomesitylene are discussed in the research papers?

A1: The research papers highlight the use of this compound in palladium-catalyzed cyanation reactions [] and as a starting material in the total synthesis of cybrodins, a class of natural products [].

  • Palladium-catalyzed cyanation: [] describes how this compound reacts with organic nitriles in the presence of a palladium catalyst and zinc metal powder. This reaction leads to the formation of 2,4,6-trimethylbenzonitrile, showcasing a novel carbon-carbon bond formation. Interestingly, the reaction also yielded dibenzyl ketone and 2,4,6-tribenzyl-5-phenylpyrimidine as byproducts, providing insight into the mechanistic pathway.
  • Total Synthesis of Cybrodins: [] utilizes this compound as a starting point for the synthesis of various cybrodins, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide. The synthetic route involves a series of chemical transformations, including oxidation, aryllithiation, and esterification reactions.

Q2: Why is this compound particularly suitable for these reactions?

A2: The reactivity of this compound stems from the presence of bromine, a good leaving group, and the steric influence of the three methyl groups on the benzene ring.

  • Palladium-catalyzed reactions: The bromine atom in this compound allows for oxidative addition with palladium catalysts, a crucial step in many palladium-catalyzed cross-coupling reactions like the cyanation described []. The ortho-disubstituted nature of this compound, with two methyl groups adjacent to the bromine, likely contributes to its reactivity in this specific reaction as highlighted in the paper.
  • Cybrodin synthesis: The methyl groups in this compound provide a steric handle for further functionalization. For instance, in the synthesis of cybrodins, one of the methyl groups is selectively oxidized to allow for the introduction of the β-hydroxyethyl chain [].

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